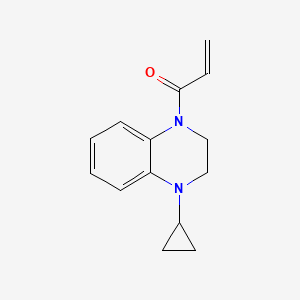

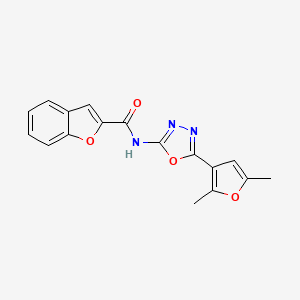

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has shown potential in scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research in the domain of synthesis and reactivity explores the chemical properties and synthetic pathways related to quinoline derivatives, highlighting their importance in medicinal chemistry. Studies like those conducted by Batalha et al. (2019) delve into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, using DFT methods to evaluate acid/base behavior and possible reaction paths. This research provides foundational knowledge for synthesizing compounds with specific pharmacological activities (Batalha et al., 2019).

Antimicrobial and Antitumor Activities

Several studies have been dedicated to understanding the antimicrobial and antitumor potential of quinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds evaluated for in vitro antibacterial and antifungal activities, highlighting the structural impact on biological activity. This work underscores the potential of quinoline derivatives as a basis for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Gaber et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, revealing compounds with significant anticancer activity, which points to the therapeutic potential of these derivatives (Gaber et al., 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-aminoethyl-9H-xanthene-9-carboxamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-aminoethyl-9H-xanthene-9-carboxamide", "coupling agent (e.g. EDCI or HATU)", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 2-aminoethyl-9H-xanthene-9-carboxamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as THF or DCM.", "Step 5: Add N,N-dimethylformamide dimethyl acetal to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |

Número CAS |

851405-32-8 |

Nombre del producto |

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide |

Fórmula molecular |

C26H22N2O3 |

Peso molecular |

410.473 |

Nombre IUPAC |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C26H22N2O3/c1-16-10-11-17-15-18(25(29)28-21(17)14-16)12-13-27-26(30)24-19-6-2-4-8-22(19)31-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |

Clave InChI |

SRQJDHIJOAOBDN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)

![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)

![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)